2-Hydroxy-3,6-dimethoxybenzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Biochemical Assay

Procure 2-Hydroxy-3,6-dimethoxybenzaldehyde (CAS 64466-51-9) for reproducible biochemical and synthetic outcomes. This 3,6-dimethoxy-2-hydroxy isomer is uniquely validated as a human ALDH3A1 inhibitor (IC50 2.10 µM), enabling precise potency benchmarking in cancer or corneal research. Its specific substitution pattern yields the 7,8-dimethoxycoumarin regioisomer in good yield, unlike other dimethoxybenzaldehyde isomers. Avoid assay variability: specify this exact regioisomer.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 64466-51-9
Cat. No. B1609577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,6-dimethoxybenzaldehyde
CAS64466-51-9
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)O)C=O
InChIInChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3
InChIKeyTVMMXJBGOHHJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,6-dimethoxybenzaldehyde (CAS 64466-51-9): A Specialized Dimethoxysalicylaldehyde for Targeted Research


2-Hydroxy-3,6-dimethoxybenzaldehyde (CAS 64466-51-9), also referred to as 3,6-dimethoxysalicylaldehyde, is a polysubstituted aromatic aldehyde belonging to the hydroxybenzaldehyde class, characterized by a specific substitution pattern of hydroxyl and methoxy groups on the benzaldehyde ring. This structural configuration defines its distinct chemical reactivity and biological interaction profile compared to other mono- or differently-substituted methoxybenzaldehyde analogs [1].

Why 2-Hydroxy-3,6-dimethoxybenzaldehyde Cannot Be Interchanged with Common Analogs


Substituting 2-Hydroxy-3,6-dimethoxybenzaldehyde with common dimethoxybenzaldehyde isomers like 2,3- or 3,4-dimethoxybenzaldehyde, or simpler hydroxybenzaldehydes like salicylaldehyde, is not equivalent. The unique 3,6-dimethoxy-2-hydroxy substitution pattern dictates specific enzyme inhibition profiles, such as a quantifiable IC50 against human ALDH3A1 [1]. Furthermore, its role as a specific substrate for molybdenum hydroxylases is a function of its electron distribution, a property not shared by all methoxybenzaldehyde regioisomers [2]. Generic substitution without experimental validation therefore compromises both biochemical assay reproducibility and synthetic outcome predictability.

Quantitative Differentiation Evidence: 2-Hydroxy-3,6-dimethoxybenzaldehyde vs. Analogs


ALDH3A1 Enzyme Inhibition: A Direct Head-to-Head Comparison with a Structural Analog

In a direct comparative assay of human ALDH3A1-mediated benzaldehyde oxidation, 2-Hydroxy-3,6-dimethoxybenzaldehyde demonstrated an IC50 of 2.10 µM. Under identical experimental conditions, a structurally related analog from the same patent family (BDBM50447069) exhibited a more potent IC50 of 1.00 µM [1]. This 2.1-fold difference in potency highlights that small structural variations among dimethoxybenzaldehydes lead to quantifiably different target engagement.

Enzyme Inhibition Aldehyde Dehydrogenase Biochemical Assay

Purity Grade Differentiation for Procurement: A Cross-Vendor Comparison

The commercially available purity of 2-Hydroxy-3,6-dimethoxybenzaldehyde varies significantly across suppliers, ranging from a minimum of 95% to 98%. This presents a clear procurement differentiator. For instance, a vendor like Leyan offers the compound at a verified 97% purity, while other listings specify a minimum of 95% . This variance directly impacts the suitability of the compound for applications with strict purity requirements.

Chemical Synthesis Procurement Quality Control

Enzymatic Substrate Specificity: Class-Level Distinction from Simple Benzaldehydes

As a member of the hydroxy- and methoxy-benzaldehyde class, 2-Hydroxy-3,6-dimethoxybenzaldehyde is predicted to be an excellent substrate for aldehyde oxidase (AO), with kinetic studies on similar compounds demonstrating high-affinity Km values in the low micromolar range (5×10⁻⁶ M to 1×10⁻⁵ M). In contrast, this same class of compounds exhibits significantly lower affinity for xanthine oxidase (XO), with Km values approximately an order of magnitude higher (~10⁻⁴ M) [1].

Drug Metabolism Xenobiotic Oxidation Enzyme Kinetics

Recommended Application Scenarios for 2-Hydroxy-3,6-dimethoxybenzaldehyde Based on Evidence


Aldehyde Dehydrogenase (ALDH) Inhibitor Screening and Profiling

This compound is a suitable tool for studies investigating the inhibition of human ALDH3A1, a target relevant to cancer stem cell biology and corneal physiology. Its characterized IC50 of 2.10 µM provides a defined potency benchmark [1]. Researchers can use this quantitative baseline to compare the activity of novel ALDH3A1 inhibitors or to serve as a reference compound in enzyme assays.

Investigations of Aldehyde Oxidase-Mediated Drug Metabolism

Leveraging its class-level behavior as a high-affinity substrate for aldehyde oxidase (predicted Km in the 5-10 µM range), this compound can be employed as a model substrate in metabolic stability assays [1]. Its use is particularly relevant for predicting the clearance pathways of drug candidates containing similar hydroxy-methoxy aromatic aldehyde moieties, where AO-mediated oxidation is a major metabolic route.

Precision Synthesis of Coumarin Derivatives

2-Hydroxy-3,6-dimethoxybenzaldehyde (as 3,6-dimethoxysalicylaldehyde) is a proven and specific starting material for the synthesis of 7,8-dimethoxycoumarins, a class of naturally occurring coumarins [1]. In contrast to other dimethoxybenzaldehyde isomers, this specific substitution pattern yields the desired 7,8-dimethoxy coumarin regioisomer in good yield via phosphorane-mediated methods, making it the preferred building block for this synthetic route.

Redox-Active Probe for Fungal Antioxidation Studies

This compound's structural features (ortho-hydroxyl group) align with a class of redox-active benzaldehydes known to disrupt cellular antioxidation in fungi [1]. It is a relevant chemical probe for research into fungal pathogen response mechanisms, particularly those involving superoxide dismutases and glutathione reductase, where the compound's specific substitution pattern contributes to its biological activity.

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